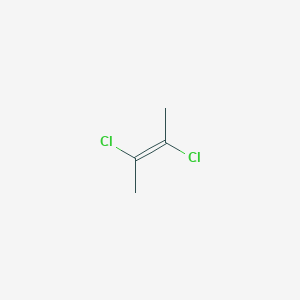

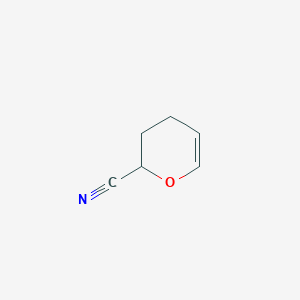

2-Butynal

説明

Synthesis Analysis

The synthesis of 2-Butynal involves multiple strategies, highlighting the intersection of chemistry and biology to generate molecules with precise functions. Traditional synthetic approaches, when combined with Nature's biosynthetic machinery, can yield molecules exhibiting desired properties that are challenging to achieve solely through chemical strategies (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

The molecular structure of 2-Butynal has been extensively investigated through various spectroscopic and computational methods. Studies on similar molecules reveal the critical role of molecular modeling and vibrational spectroscopic analysis in understanding the geometry and electronic structures of compounds. These analyses are vital for predicting the behavior and reactivity of 2-Butynal in different chemical environments (T. Yadav et al., 2020).

Chemical Reactions and Properties

2-Butynal participates in various chemical reactions, including cycloaddition and complex formation, demonstrating its versatility in organic synthesis. The [2+2+2] cycloaddition reaction, for example, is a group-tolerant process that forms carbo- and heterocycles, showcasing 2-Butynal's ability to contribute to the synthesis of aromatic compounds through efficient bond-forming steps (G. Domínguez & J. Pérez-Castells, 2011).

Physical Properties Analysis

The physical properties of 2-Butynal, such as boiling points, molar volumes, and critical temperatures, can be accurately predicted using molecular modeling techniques. These properties are essential for the compound's application in various fields, including material science and environmental chemistry. The comprehensive analysis of 2-Butynal's physical properties aids in the design of new molecules with enhanced performance (D. Needham, I. Wei, & P. Seybold, 1988).

Chemical Properties Analysis

Understanding 2-Butynal's chemical properties, including its reactivity, stability, and interactions with other molecules, is crucial for its application in synthesis and materials development. The chemical thermodynamics of reactions involving 2-Butynal, such as its synthesis from precursor compounds, offer insights into its energy-efficient production and the optimization of reaction conditions for desired outcomes (Xiao Zhu-qia, 2014).

科学的研究の応用

Oxidation Processes and Tandem Reactions

2-Butynal and its derivatives play a significant role in oxidation processes. A study by J. Bobbitt et al. (2023) highlights how propargyl alcohol derivatives, including 2-Butynal, are oxidized using Bobbitt's salt. This process yields propynal products and is used in Wittig, Grignard, or Diels-Alder reactions. This method provides safe and efficient access to propynals, enabling the preparation of polyfunctional acetylene compounds without using protecting groups.

Thermodynamic and Environmental Properties

2-Butynal's thermodynamic and environmental properties are researched in various applications, especially in the context of the Organic Rankine Cycle (ORC). N. Galashov, S. Tsibulskiy, and T. Serova (2016) Analysis of the Properties of Working Substances for the Organic Rankine Cycle explore its properties along with other substances for their suitability in ORC systems.

Conversion in Chemical Processes

In the study of converting methyl ethyl ketone to butenes, Z. Al-Auda et al. (2019) Conversion of methyl ethyl ketone to butenes over bifunctional catalysts discovered the role of 2-Butynal in such chemical processes, especially in hydrogenation and dehydration reactions.

Statistical Thermodynamics

Research by P. Seal et al. (2012) on Statistical thermodynamics of 1-butanol, 2-methyl-1-propanol, and butanal delves into the calculation of thermodynamic quantities for 2-Butynal and related compounds, enhancing our understanding of their behavior in various conditions.

Selective Hydrogenation Studies

R. Natividad et al. (2007) conducted selectivity and kinetic studies of the Pd-catalyzed hydrogenation of 2-butyne-1,4-diol, contributing to the understanding of 2-Butynal's role in chemical reactions.

Biotechnological Applications

The biotechnological production of chemicals related to 2-Butynal, such as 2, 3-butanediol, is explored by Z. Yang and Z. Zhang (2019) in Recent advances on production of 2, 3-butanediol using engineered microbes. This research is important for understanding 2-Butynal's potential in bioengineering.

Catalysis Research

Studies on catalysis, such as the theoretical unraveling of selective 1-Butene Oligomerization catalyzed by Iron−Bis(arylimino)pyridine by R. Raucoules et al. (2009), include investigations into reactions involving 2-Butynal.

Safety And Hazards

将来の方向性

特性

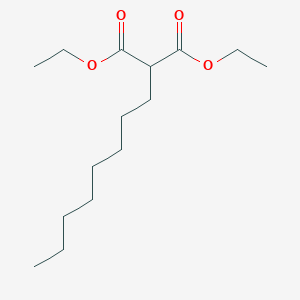

IUPAC Name |

but-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPDMLLCDXIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149766 | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butynal | |

CAS RN |

1119-19-3 | |

| Record name | 2-Butynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EST92W9M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)